molecular formula C14H11ClN2O5S B8543149 Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate CAS No. 34486-03-8

Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate

Cat. No. B8543149
CAS RN: 34486-03-8
M. Wt: 354.8 g/mol
InChI Key: AMYDBCZVPJMTSQ-UHFFFAOYSA-N
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Patent
US04045429

Procedure details

17.6 g of potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, 30 ml of benzene, 2 ml of dimethylformamid and 6 ml of thionyl chloride are heated to the boiling point under reflux for 30 min. The mixture is cooled, and cold water and 100 ml of petroleum ether are added with rapid stirring. The product is filtered off and washed with water and dried, whereupon 15.4 g of the title compound are obtained. The melting point is 137° - 138° C. after recrystallization.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([S:16]([O-])(=[O:18])=[O:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:20]([O:22][CH3:23])=[O:21].[K+].C1C=CC=CC=1.CN(C)C=O.S(Cl)([Cl:38])=O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([S:16]([Cl:38])(=[O:18])=[O:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:20]([O:22][CH3:23])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
petroleum ether
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried, whereupon 15.4 g of the title compound
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The melting point is 137° - 138° C. after recrystallization

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.